molecular formula C15H19ClN4OS B4084535 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide

Cat. No. B4084535
M. Wt: 338.9 g/mol
InChI Key: PSGGUZXHWGLFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide, also known as BCTP, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.

Mechanism of Action

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide acts as a competitive antagonist for mGluR1 by binding to the orthosteric site of the receptor and preventing the binding of glutamate. This results in a decrease in the intracellular calcium concentration and the inhibition of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phospholipase C (PLC) pathway.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can reduce the release of glutamate and other excitatory neurotransmitters, increase the release of inhibitory neurotransmitters such as GABA, and modulate the activity of ion channels and voltage-gated calcium channels. This compound can also reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide in lab experiments include its high selectivity and affinity for mGluR1, its ability to modulate glutamatergic neurotransmission, and its potential therapeutic applications in treating neurological disorders. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its poor bioavailability, and its potential off-target effects on other receptors.

Future Directions

There are several future directions for the research on 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide. One direction is to investigate its potential use in treating other neurological disorders such as Alzheimer's disease, Huntington's disease, and schizophrenia. Another direction is to develop more potent and selective mGluR1 antagonists based on the structure of this compound. Additionally, the development of new delivery methods and formulations may improve the bioavailability and pharmacokinetic properties of this compound. Finally, further studies are needed to elucidate the long-term effects and safety profile of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in treating various neurological disorders. Its high selectivity and affinity for mGluR1 make it a valuable tool for studying the role of glutamatergic neurotransmission in the central nervous system. Further research is needed to fully understand the mechanism of action and the potential clinical applications of this compound.

Scientific Research Applications

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have a high affinity and selectivity for mGluR1, which is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By selectively blocking mGluR1, this compound can modulate the activity of glutamatergic neurons and reduce the excessive release of glutamate, which is a major contributor to neurodegeneration and neuroinflammation.

properties

IUPAC Name

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4OS/c1-3-4-5-13-18-15(20-19-13)22-10(2)14(21)17-12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGGUZXHWGLFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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